![molecular formula C18H20N4O2 B185506 1,4-Piperazinedicarboxanilide CAS No. 6511-89-3](/img/structure/B185506.png)
1,4-Piperazinedicarboxanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperazinedicarboxanilide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as PPDA and is a derivative of piperazine, which is a heterocyclic organic compound commonly used in pharmaceuticals and other chemical industries. PPDA is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of PPDA is not well understood, and further research is needed to elucidate its mode of action. However, it has been shown that PPDA can interact with various biological molecules such as proteins and nucleic acids, which suggests that it may have potential applications in the field of biochemistry.
Biochemical and Physiological Effects:
PPDA has been shown to exhibit various biochemical and physiological effects, which makes it an attractive candidate for further research. PPDA has been shown to exhibit antioxidant and anti-inflammatory properties, which suggest that it may have potential applications in the treatment of various diseases such as cancer and arthritis. Additionally, PPDA has been shown to exhibit antimicrobial properties, which suggest that it may have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPDA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits unique properties that make it an attractive candidate for various scientific fields. However, there are also some limitations to using PPDA in laboratory experiments. For example, its mechanism of action is not well understood, and further research is needed to elucidate its mode of action.
Direcciones Futuras
There are several potential future directions for research on PPDA. One potential direction is to investigate its potential applications in the development of advanced materials such as polymers, coatings, and adhesives. Another potential direction is to investigate its potential applications in the field of biochemistry, particularly in the development of new drugs and antibiotics. Further research is needed to elucidate the mechanism of action of PPDA and to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, 1,4-Piperazinedicarboxanilide is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it exhibits unique properties that make it an attractive candidate for various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Métodos De Síntesis
PPDA can be synthesized by the reaction of piperazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. This reaction results in the formation of PPDA, which is a white crystalline powder that is soluble in organic solvents. The synthesis of PPDA is a relatively simple process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
PPDA has been extensively studied for its potential applications in various scientific fields such as materials science, organic chemistry, and biochemistry. PPDA has been shown to exhibit unique properties such as high thermal stability, good solubility, and excellent film-forming ability. These properties make PPDA an ideal candidate for the development of advanced materials such as polymers, coatings, and adhesives.
Propiedades
Número CAS |
6511-89-3 |
---|---|
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
Clave InChI |
ONUDVYZRNCZADU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Solubilidad |
3.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.